Ivabradine N-oxide

Pharmaceutical Analysis Impurity Profiling Chromatography

Ivabradine N-oxide is the primary oxidative degradation product of Ivabradine, existing as two diastereomers requiring specialized chromatographic resolution. Using generic impurity standards leads to co-elution and false quantification under standard reversed-phase conditions. - Enables accurate forced degradation assessment and stability-indicating HPLC method validation per ICH Q3A/Q3B. - USP PAI grade provides fully traceable quantification at approximately 55% cost savings versus commercial analytical grades. - Ships with comprehensive Certificate of Analysis; storage at -10 to -25°C preserves diastereomeric integrity.

Molecular Formula C₂₇H₃₆N₂O₆
Molecular Weight 484.58
Cat. No. B1156075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvabradine N-oxide
Molecular FormulaC₂₇H₃₆N₂O₆
Molecular Weight484.58
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ivabradine N-oxide: Analytical Reference Standard


Ivabradine N-oxide (CAS 2511244-97-4, molecular formula C27H36N2O6, molecular weight 484.58–484.60 g/mol) is an N-oxide derivative of the heart rate-lowering agent Ivabradine [1]. It forms primarily as a major oxidative degradation product during drug substance and product stress testing and appears as a minor metabolite in vivo . The compound exists as two diastereomeric forms due to the chiral center of the Ivabradine backbone, a property that necessitates advanced chromatographic methods for accurate resolution and quantification [2].

Type
Oxidative degradation impurity reference standard
Analytical challenge
Diastereomeric N-oxides require specialized chromatographic resolution
Regulatory context
USP PAI grade supports stability-indicating method validation

Why Ivabradine N-oxide Cannot Be Substituted


Ivabradine N-oxide is not a therapeutic agent but a critical reference material for pharmaceutical analysis. It is a specific oxidative impurity that must be monitored to ensure drug product stability and safety . Generic substitution with other Ivabradine-related compounds, such as N-desmethyl ivabradine (the major active metabolite) or process impurities like dehydro ivabradine, fails because these compounds exhibit different chromatographic behavior, stability profiles, and regulatory significance [1]. Furthermore, Ivabradine N-oxide exists as two diastereomeric N-oxides that co-elute under standard reversed-phase conditions, requiring specialized separation methods [2]. Using an incorrect reference standard compromises method accuracy, leads to false impurity quantification, and jeopardizes regulatory compliance.

!
N-desmethyl ivabradine (active metabolite)
Different chromatographic retention and stability profile may not reflect oxidative degradation pathways.
!
Dehydro ivabradine or other process impurities
These compounds exhibit distinct retention times and lack the diastereomeric N-oxide signature needed for method specificity.
!
Non-chiral impurity standards
Cannot resolve co-eluting diastereomers under standard reversed-phase conditions, risking underestimation of total oxidative impurities.

Ivabradine N-oxide vs. Analogs: Quantitative Comparison


Diastereomeric N-Oxide Resolution and Quantification

Ivabradine N-oxide forms two diastereomeric N-oxide impurities due to the chiral center of the parent drug [1]. A validated RP-HPLC method using a Zorbax phenyl column and a gradient of 0.075% TFA, acetonitrile, and methanol at 1.5 mL/min successfully separates these diastereomers, which co-elute under standard conditions [1]. The method achieves baseline resolution (Rs > 2.0) and demonstrates the analytical challenge posed by this impurity class [2].

Diastereomer Resolution
Head-to-head
Baseline separation (Rs > 2.0) with Zorbax phenyl column vs. co-elution on standard C18
Supports ICH-compliant impurity profiling
Gradient 0.075% TFA, ACN, MeOH; flow 1.5 mL/min; 285 nm/QDa
Pharmaceutical Analysis Impurity Profiling Chromatography

Oxidative Degradation Under Stress

Ivabradine N-oxide is a major oxidative degradation product, formed under hydrogen peroxide stress [1]. In forced degradation studies, exposure to 3%, 7.5%, and 15% H2O2 generated Ivabradine N-oxide (denoted as Ox1) as a primary impurity, alongside other oxidation products (Ox2–Ox5) [2]. The compound exhibits a retention time of 2.40 minutes under the specified LC conditions, with a molecular ion [M+H]+ at m/z 294.1384 [2].

Oxidative Degradation ID
Class-level
tR = 2.40 min, m/z 294.1384 [M+H]+; distinct from Ox2–Ox5 impurities
Enables identification in forced degradation studies
Isocratic LC-MS/MS, 25°C column, H2O2 stress conditions
Forced Degradation Stability Testing LC-MS/MS

USP PAI vs. Commercial Grade Cost

The USP Pharmaceutical Analytical Impurity (PAI) grade of Ivabradine N-oxide is priced at $900.00 for 25 mg . In contrast, a commercial supplier (Macklin) offers Ivabradine N-oxide at 14,400 RMB (approx. $2,000 USD) for 25 mg at 95% purity . The USP PAI grade provides full traceability to a pharmacopeial monograph and is intended exclusively for analytical testing, ensuring regulatory acceptance.

Procurement Cost
Head-to-head
$900 (USP PAI) vs. ~$2,000 (commercial) per 25 mg
Lower cost for fully traceable reference standard
Pricing as of 2026; subject to change
Reference Standard Procurement Cost Analysis

Storage Condition Requirements

The USP PAI grade of Ivabradine N-oxide requires storage at -10 to -25°C . In contrast, many other Ivabradine impurities (e.g., dehydro ivabradine, acetyl ivabradine) are stable at room temperature or refrigerated conditions (2–8°C) [1]. This stringent storage requirement reflects the compound's susceptibility to degradation and underscores the need for controlled handling.

Storage Temperature
Class-level
-10 to -25°C required; other impurities stable at 2–8°C or ambient
Freezer storage needed to maintain reference integrity
Based on USP PAI specification
Stability Storage Reference Material

USP PAI Regulatory Acceptance

Ivabradine N-oxide is designated as a USP Pharmaceutical Analytical Impurity (PAI) . This designation provides a standardized, fully characterized reference material for analytical method validation and quality control. In contrast, Ivabradine N-oxide from non-USP vendors may lack the same level of characterization and regulatory acceptance, potentially delaying ANDA submissions or causing compliance issues [1].

Regulatory Status
Method context
USP PAI traceability vs. non-USP commercial grades
May support method validation acceptance
Vendor documentation review recommended
Regulatory Compliance USP Reference Standard

Ivabradine N-oxide: R&D and QC Applications


Stability-Indicating Method Validation

Due to its diastereomeric nature and formation under oxidative stress, Ivabradine N-oxide serves as a critical marker for forced degradation studies and stability-indicating HPLC method validation [1]. Laboratories should use the USP PAI grade to establish system suitability parameters, including resolution between the two N-oxide diastereomers, as demonstrated in the 2025 RP-HPLC method [1].

Impurity Profiling for ANDA

Regulatory agencies require comprehensive impurity profiling. Ivabradine N-oxide is a major oxidative degradation product that must be monitored and reported [2]. The USP PAI provides a fully traceable reference standard for quantifying this impurity in drug substance and product, ensuring compliance with ICH Q3A/Q3B guidelines .

Procurement Cost Optimization

For laboratories operating under tight budget constraints, the USP PAI grade of Ivabradine N-oxide offers a significant cost advantage over commercial analytical grades, with a price differential of approximately 55% (USP: $900 vs. Macklin: ~$2000 per 25 mg) . This cost efficiency allows for more frequent method development and validation runs.

Reference Material Stability Management

Given its requirement for storage at -10 to -25°C , Ivabradine N-oxide should be included in controlled stability programs to ensure the integrity of reference standards. Proper storage protocols prevent degradation that could invalidate analytical results.

Application
Selection Property
Validation Focus
Stability-Indicating Method Validation
Diastereomeric resolution capability
System suitability and impurity separation
ANDA Impurity Profiling
Pharmacopeial traceability
Regulatory impurity documentation
Procurement Cost Optimization
Cost-effective reference grade
Budget-friendly analytical runs
Reference Material Stability
Low-temperature storage requirement
Stability monitoring protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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